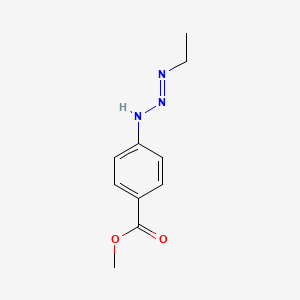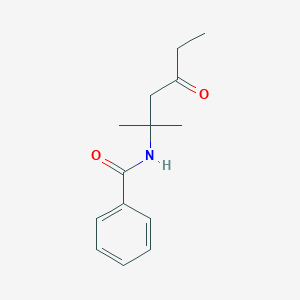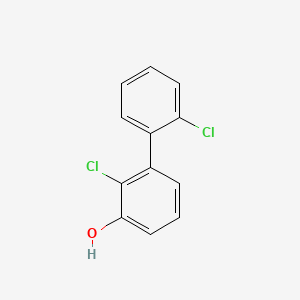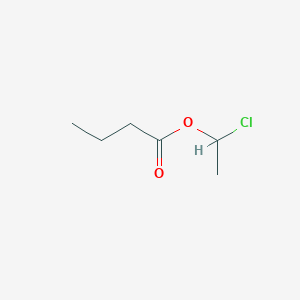
Bis(3-chloropropyl)(phenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloropropyl)(phenyl)arsane: is an organoarsenic compound with the chemical formula C_9H_13AsCl_2 It is a derivative of arsane, where two 3-chloropropyl groups and one phenyl group are attached to the arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-chloropropyl)(phenyl)arsane typically involves the reaction of phenylarsine with 3-chloropropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:
PhAsH2+2ClCH2CH2CH2Cl→PhAs(CH2CH2CH2Cl)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure to achieve the desired reaction outcome.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-chloropropyl)(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its parent arsane compound.
Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are often employed.
Major Products Formed:
Oxidation: Arsenic oxides and chlorinated by-products.
Reduction: Phenylarsine and related derivatives.
Substitution: Various substituted arsane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-chloropropyl)(phenyl)arsane is used as a precursor in the synthesis of other organoarsenic compounds. It serves as an intermediate in the preparation of complex molecules for research purposes.
Biology and Medicine: In biological research, this compound is studied for its potential use in developing arsenic-based drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. It is also investigated for its potential use in semiconductor manufacturing due to its arsenic content.
Mecanismo De Acción
The mechanism of action of Bis(3-chloropropyl)(phenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds:
Triphenylarsine (As(C_6H_5)_3): Another organoarsenic compound with three phenyl groups attached to arsenic.
Bis(2-chloroethyl)arsine: Similar structure but with 2-chloroethyl groups instead of 3-chloropropyl.
Uniqueness: Bis(3-chloropropyl)(phenyl)arsane is unique due to the presence of both chloropropyl and phenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in different fields highlight its significance.
Propiedades
| 75396-00-8 | |
Fórmula molecular |
C12H17AsCl2 |
Peso molecular |
307.09 g/mol |
Nombre IUPAC |
bis(3-chloropropyl)-phenylarsane |
InChI |
InChI=1S/C12H17AsCl2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Clave InChI |
IDGVQEYKUFXDHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](CCCCl)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)




